5,7-Dihydroxy-8-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-6-carbaldehyde
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Overview
Description
5,7-Dihydroxy-8-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-6-carbaldehyde: is a complex organic compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are aromatic, colorless ketones derived from flavone and often occur in plants as glycosides . This compound is characterized by its benzopyran skeleton, which is a common structure in many naturally occurring and synthetic compounds with significant biological activities.
Preparation Methods
The synthesis of 5,7-Dihydroxy-8-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-6-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of phenolic compounds with acetoacetic esters in the presence of catalysts such as anhydrous aluminum chloride . The reaction conditions typically require heating to around 100°C and maintaining the temperature for a specific duration to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohols. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Scientific Research Applications
5,7-Dihydroxy-8-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-6-carbaldehyde: has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-8-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-6-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes . Additionally, the compound’s antimicrobial activity is due to its ability to disrupt microbial cell membranes and inhibit essential microbial enzymes .
Comparison with Similar Compounds
5,7-Dihydroxy-8-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-6-carbaldehyde: can be compared with other similar compounds such as:
These compounds share similar structural features but differ in their substituents and biological activities. For example, flavanones are a broader class of compounds with various biological activities, while baicalin is a specific flavonoid with potent anti-inflammatory and neuroprotective properties . The unique combination of substituents in This compound contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H14O5 |
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Molecular Weight |
298.29 g/mol |
IUPAC Name |
5,7-dihydroxy-8-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-6-carbaldehyde |
InChI |
InChI=1S/C17H14O5/c1-9-15(20)11(8-18)16(21)14-12(19)7-13(22-17(9)14)10-5-3-2-4-6-10/h2-6,8,13,20-21H,7H2,1H3 |
InChI Key |
OPZHOLABNKMTHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)C=O)O |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)C=O)O |
Synonyms |
lawinal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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